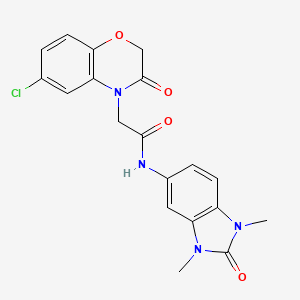![molecular formula C19H20ClNO3 B5695164 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate, also known as CDMB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. In
Mechanism of Action
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate inhibits the activity of HDACs and LSD1 by binding to their active sites. This leads to the accumulation of acetylated histones and the inhibition of gene expression. Additionally, 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been found to induce the expression of certain genes, such as tumor suppressor genes, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. Additionally, 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been found to inhibit the growth and metastasis of tumors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate in lab experiments is its specificity for HDACs and LSD1, which allows for targeted inhibition of these enzymes. However, 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been found to have low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate. One area of interest is the development of more efficient synthesis methods for 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate, which may improve its yield and solubility. Additionally, further studies are needed to fully understand the mechanism of action of 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate and its potential applications in cancer treatment. Finally, the development of 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate derivatives with improved pharmacological properties may lead to the development of more effective anticancer agents.
Synthesis Methods
The synthesis of 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been achieved using various methods. One such method is the reaction between 4-chlorobenzyl chloride and 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoic acid in the presence of a base such as triethylamine. This method yields 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate as a white solid with a high yield.
Scientific Research Applications
4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been studied for its potential applications in scientific research. It has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play a crucial role in the regulation of gene expression and have been implicated in various diseases, including cancer. Therefore, 4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been studied as a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
(4-chlorophenyl)methyl 4-(2,5-dimethylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-13-3-4-14(2)17(11-13)21-18(22)9-10-19(23)24-12-15-5-7-16(20)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQROJKKYGZHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 4-(2,5-dimethylanilino)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)

![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)



![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)